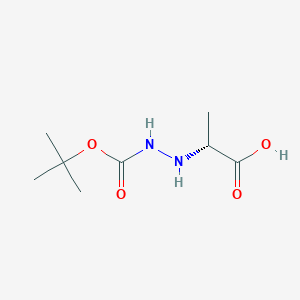

((Tert-butoxycarbonyl)amino)-d-alanine

Descripción

BenchChem offers high-quality ((Tert-butoxycarbonyl)amino)-d-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Tert-butoxycarbonyl)amino)-d-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(6(11)12)9-10-7(13)14-8(2,3)4/h5,9H,1-4H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTGCEJHQKDBSH-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Strategic Role of ((Tert-butoxycarbonyl)amino)-d-alanine in Peptidomimetic Design

Abstract

Peptidomimetics, synthetic molecules that replicate the function of natural peptides, are at the forefront of modern therapeutic development.[1][2] Their design aims to overcome the inherent limitations of natural peptides, such as low metabolic stability and poor bioavailability.[1][3] A cornerstone strategy in this field is the incorporation of non-natural amino acids, with ((Tert-butoxycarbonyl)amino)-d-alanine (Boc-D-Ala) serving as a pivotal building block. This guide provides an in-depth technical analysis of the strategic use of Boc-D-Ala in peptidomimetic design. We will explore the dual advantages conferred by its D-chiral configuration and the acid-labile Boc protecting group, detail its application in solid-phase peptide synthesis (SPPS), and present validated protocols and characterization techniques for researchers and drug development professionals.

Introduction: Overcoming the Peptide Paradox

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates.[4] However, their utility is often limited by rapid degradation by proteases in the body.[4][5] This "peptide paradox"—high potency but low stability—necessitates chemical modifications to create robust and effective peptide-based drugs.[1] Peptidomimetic design addresses this by introducing structural changes, such as altering the peptide backbone or incorporating non-natural amino acids.[1][3]

The use of D-amino acids, the non-natural mirror images of the common L-amino acids, is a primary strategy to enhance peptide stability.[4][6] Boc-D-Ala, a protected form of the D-enantiomer of alanine, is a fundamental tool in this process, offering both steric protection against enzymatic degradation and a reliable chemical handle for synthesis.

The Strategic Imperative of D-Alanine Incorporation

The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as D-alanine, is a powerful and well-established method for improving the pharmacokinetic profile of a peptide.

Enhanced Proteolytic Resistance

The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[4][6][7] Endogenous proteases are highly stereospecific, evolved to recognize and cleave peptide bonds involving L-amino acids.[4][5] The D-configuration of the amino acid presents a steric hindrance to the active site of these enzymes, rendering the peptide a poor substrate for proteolysis.[4][5] This "enzymatic shield" significantly extends the in-vivo half-life and bioavailability of the peptide therapeutic.[4][6]

| Peptide Variant | Enzymatic Degradation Profile | Rationale |

| All L-amino acid peptide | Rapidly degraded by proteases. | Proteases recognize and cleave L-amino acid peptide bonds efficiently. |

| Peptide with D-Ala substitution | Significantly slower degradation.[5][8] | The D-stereocenter sterically hinders protease binding and cleavage.[4] |

Modulation of Conformation and Bioactivity

Beyond stability, the introduction of a D-amino acid can induce specific conformational constraints on the peptide backbone.[9][10] This can lock the peptidomimetic into a more bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[10][11] However, it is crucial to note that a D-amino acid substitution can also decrease or eliminate binding if the original L-amino acid's stereochemistry was essential for the interaction.[4] Therefore, a "D-amino acid scan," where each residue is systematically replaced by its D-counterpart, is often employed to identify positions where the substitution is beneficial.[12]

The Tert-butoxycarbonyl (Boc) Group: A Practical Tool for Synthesis

The Tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids.[13] Its use was a foundational development in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains.[13]

Mechanism of Protection and Deprotection

-

Protection: The Boc group is typically introduced by reacting the amino acid's free amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[13][14] The nucleophilic amino group attacks a carbonyl carbon of the (Boc)₂O, forming the stable carbamate linkage.[13][15]

-

Deprotection: The key to Boc-based SPPS is its selective removal. The Boc group is cleaved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[13][14] The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[13][15]

This differential acid lability is crucial; the Boc group can be removed without cleaving the growing peptide from the resin or removing more acid-stable side-chain protecting groups.[13][16]

Caption: Acid-catalyzed deprotection of the Boc group using TFA.

Boc-D-Ala in Solid-Phase Peptide Synthesis (SPPS): A Workflow

Boc-SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing chain anchored to a solid support (resin).[13] The incorporation of Boc-D-Ala follows this established workflow.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. verifiedpeptides.com [verifiedpeptides.com]

- 6. lifetein.com [lifetein.com]

- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjarr.com [wjarr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. peptide.com [peptide.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-D-Alanine

Introduction: The Strategic Incorporation of D-Amino Acids in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry, enabling the routine synthesis of complex polypeptide chains. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.

The two predominant strategies in SPPS are defined by the type of temporary protecting group used for the α-amino group of the incoming amino acid: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide will provide a detailed protocol for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which utilizes the Boc group for temporary Nα-protection and more acid-stable benzyl-based protecting groups for amino acid side chains.[1]

The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, leading to longer in vivo half-lives, and can adopt unique secondary structures that may improve target affinity and specificity. This application note will focus on the detailed protocol for incorporating Boc-D-Alanine into a peptide sequence using the robust Boc-SPPS methodology.

Principle of Boc-Based Solid-Phase Peptide Synthesis

The Boc/Bzl strategy is predicated on a gradient of acid lability. The Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage of the peptide to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[1][2] This differential stability allows for the selective deprotection of the Nα-amino group without premature cleavage of the peptide from the resin or loss of side-chain protection.[1]

The synthesis cycle for each amino acid addition can be broken down into three key stages:

-

Deprotection: Removal of the Nα-Boc group to expose a free amine.

-

Neutralization: Neutralization of the resulting ammonium salt to the free amine.

-

Coupling: Formation of a peptide bond between the free amine on the resin-bound peptide and the activated carboxyl group of the incoming Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the solid support, with the simultaneous removal of all side-chain protecting groups.

Materials and Reagents

Sourcing high-quality reagents is paramount for successful peptide synthesis. The following table provides a comprehensive list of materials and their recommended specifications.

| Material/Reagent | Grade/Specification | Supplier Example | Purpose |

| Boc-D-Alanine | Peptide Synthesis Grade | Sigma-Aldrich, Bachem | Incoming amino acid |

| Merrifield Resin (1% DVB, 100-200 mesh) | 0.4-1.0 mmol/g substitution | Novabiochem, AAPPTec | Solid support for peptide acids |

| PAM Resin | 0.5-1.0 mmol/g substitution | ChemPep, Novabiochem | Acid-stable support for Boc-SPPS |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Fisher Scientific, VWR | Solvent for swelling, washing, and reactions |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Sigma-Aldrich, VWR | Solvent for swelling and coupling |

| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich, Acros Organics | Boc deprotection |

| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich, Alfa Aesar | Neutralization base |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Peptide Synthesis Grade | Sigma-Aldrich, Bachem | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, Peptide Synthesis Grade | Bachem, ChemPep | Coupling additive to suppress racemization |

| HBTU, HATU, or TBTU | Peptide Synthesis Grade | ChemPep, AAT Bioquest | Alternative coupling reagents |

| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Airgas, Linde | Final cleavage from resin |

| Anisole | Reagent Grade | Sigma-Aldrich | Scavenger for cleavage |

| Piperidine | Reagent Grade | Sigma-Aldrich | For removal of specific side-chain protecting groups |

| Ninhydrin | ACS Reagent Grade | Sigma-Aldrich | For Kaiser test to monitor coupling |

Experimental Protocols

Protocol 1: Resin Selection and First Amino Acid Loading (Esterification)

The choice of resin is dictated by the desired C-terminus of the peptide. For a C-terminal carboxylic acid, Merrifield resin or the more acid-stable Phenylacetamidomethyl (PAM) resin are the standards in Boc-SPPS.[3][4] The PAM linker provides greater stability against the repetitive TFA treatments during the synthesis cycles, minimizing peptide loss.[3] The loading of the first amino acid, Boc-D-Alanine, onto the resin is a critical step that dictates the maximum theoretical yield of the synthesis. The Gisin method, utilizing the cesium salt of the Boc-amino acid, is a widely adopted and reliable procedure that minimizes racemization.[3][5]

Step-by-Step Procedure for Loading Boc-D-Alanine onto Merrifield Resin:

-

Preparation of Boc-D-Alanine Cesium Salt:

-

Dissolve Boc-D-Alanine (1.5 equivalents relative to resin capacity) in methanol.

-

Add water and titrate the solution to a neutral pH (approximately 7.0) with an aqueous solution of cesium carbonate (Cs₂CO₃).[6]

-

Remove the solvents by rotary evaporation.

-

To ensure the salt is anhydrous, co-evaporate twice with dioxane or toluene and dry under high vacuum.[6]

-

-

Resin Swelling and Esterification:

-

Place the Merrifield resin (1 equivalent) in a suitable reaction vessel.

-

Swell the resin in anhydrous DMF for at least 30 minutes with gentle agitation.[6]

-

Drain the DMF and add the pre-formed Boc-D-Alanine cesium salt dissolved in a fresh portion of anhydrous DMF.

-

Agitate the mixture at 50°C for 12-24 hours.[6]

-

-

Washing and Capping:

-

After the reaction, allow the resin to cool to room temperature.

-

Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally methanol (3 washes for each solvent).[6]

-

To cap any unreacted chloromethyl sites, treat the resin with a solution of acetic anhydride and pyridine in DMF. This prevents the formation of deletion sequences in the subsequent synthesis steps.

-

Wash the resin again as described above and dry under high vacuum to a constant weight.

-

Protocol 2: The Boc-SPPS Cycle for Peptide Chain Elongation

The following protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain. This cycle is repeated for each amino acid in the sequence.

1. Nα-Boc Deprotection:

-

Swell the Boc-D-Ala-resin in DCM for 15-30 minutes.[3]

-

Drain the DCM and add a solution of 50% TFA in DCM (v/v) to the resin.[3][7]

-

Agitate for 5 minutes for a pre-wash, then drain.[3]

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[3][7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[6]

2. Neutralization:

-

Wash the resin with DCM (2 times).

-

Add a solution of 10% DIEA in DCM (v/v) and agitate for 5-10 minutes. Repeat this step.[3][6]

-

Drain the neutralization solution and wash the resin thoroughly with DCM (3 times).[6]

-

Expert Insight: The neutralization step is crucial as the subsequent coupling reaction requires a free amine nucleophile. The protonated amine (trifluoroacetate salt) formed after deprotection is unreactive. Incomplete neutralization will lead to failed coupling. An alternative and more efficient approach is "in situ" neutralization, where the neutralization base is added simultaneously with the activated amino acid.[8][9][10] This method can significantly reduce cycle times and minimize side reactions like diketopiperazine formation.[3][9]

3. Amino Acid Coupling (DCC/HOBt Method):

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the neutralized peptide-resin.

-

In a separate vial, dissolve DCC (3 equivalents) in DCM and add it to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[6]

-

Causality: The use of DCC as a coupling reagent leads to the formation of a highly reactive O-acylisourea intermediate.[11] However, this intermediate can undergo side reactions. HOBt is added as a catalyst and racemization suppressant. It reacts with the O-acylisourea to form an HOBt-active ester, which is less reactive but more selective, leading to a cleaner coupling reaction.[11] The by-product of this reaction, dicyclohexylurea (DCU), is insoluble in DCM and can be challenging to remove in Fmoc-SPPS, but in Boc-SPPS, it is soluble in the TFA used for deprotection and is thus removed in the subsequent cycle.[11]

4. Monitoring the Coupling Reaction (Kaiser Test):

-

Before proceeding to the next cycle, it is essential to confirm the completion of the coupling reaction. The Kaiser (ninhydrin) test is a qualitative colorimetric assay for the detection of primary amines.[12]

-

Procedure:

-

Take a small sample of resin beads (a few milligrams).

-

Wash the beads thoroughly with ethanol.

-

Add 2-3 drops of ninhydrin solution A (ninhydrin in ethanol), solution B (phenol in ethanol), and solution C (potassium cyanide in pyridine).

-

Heat the sample at 100°C for 5 minutes.

-

-

Interpretation:

5. Capping (Optional but Recommended):

-

If the Kaiser test indicates incomplete coupling even after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

-

This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIEA in DMF.

Protocol 3: Final Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).

WARNING: Anhydrous HF is an extremely corrosive and toxic substance. It should only be handled by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Standard High HF Cleavage Protocol:

-

Preparation:

-

Ensure the N-terminal Boc group has been removed from the final amino acid.

-

Thoroughly dry the peptide-resin under high vacuum.

-

Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.[13]

-

Add scavengers to the vessel. A common scavenger cocktail is a mixture of anisole and p-cresol to trap the reactive carbocations generated during the cleavage of benzyl-based protecting groups.

-

-

HF Condensation and Cleavage:

-

Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.[13]

-

Distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per 0.2 mmol of peptide-resin). Maintain the temperature between -5°C and 0°C during condensation.[13][14]

-

Once the desired volume of HF is collected, warm the reaction to 0°C and stir for 30-60 minutes.[13][14] The exact time and temperature may need to be optimized depending on the peptide sequence and the side-chain protecting groups present.

-

-

HF Removal and Peptide Precipitation:

-

After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.[13][14]

-

Wash the resin with a small amount of cold diethyl ether to remove the scavengers.

-

Extract the crude peptide from the resin using a suitable solvent, such as dilute acetic acid.

-

Precipitate the peptide by adding the extract to a large volume of cold diethyl ether.

-

-

Peptide Isolation and Purification:

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove any remaining organic impurities.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Alternative Cleavage Reagents:

Due to the hazards associated with HF, alternative strong acids have been developed, such as trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3][13] While these reagents do not require a specialized apparatus, they may have different efficiencies in removing certain protecting groups and can lead to different side-product profiles.[13]

Visualizing the Boc-SPPS Workflow

The following diagrams illustrate the key steps in the Boc-SPPS process.

Caption: The iterative three-step cycle of Boc-SPPS.

Caption: Mechanism of TFA-mediated Boc deprotection.

Troubleshooting and Expert Recommendations

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Peptide Aggregation: The growing peptide chain may fold back on itself, sterically hindering the reaction site. | Switch to a more effective solvent like N-methyl-2-pyrrolidone (NMP). Use a more potent coupling reagent such as HATU or HCTU.[12] |

| Steric Hindrance: Bulky amino acids coupling to a hindered N-terminus. | Increase coupling time and/or temperature. Double couple with fresh reagents. | |

| Low Peptide Yield | Loss of Peptide Chains: The benzyl ester linkage to Merrifield resin is not completely stable to repeated TFA treatments. | Use the more acid-stable PAM resin.[3] Ensure complete capping of unreacted sites after the first amino acid loading. |

| Incomplete Cleavage: Certain protecting groups or peptide sequences may require harsher cleavage conditions. | Increase HF cleavage time or use a "low-high" HF procedure for difficult sequences.[13] | |

| Side Product Formation | Alkylation by Cations: Reactive carbocations formed during deprotection and cleavage can modify sensitive residues (e.g., Trp, Met). | Always include scavengers (e.g., anisole, thioanisole, cresol) in the cleavage cocktail.[13] |

| Racemization: Loss of stereochemical integrity during amino acid activation. | Use HOBt or its derivatives with carbodiimide coupling reagents.[15][16] Avoid over-activation and prolonged exposure to the coupling mixture. | |

| Diketopiperazine Formation: Cyclization and cleavage of the first two amino acids from the resin. | Use "in situ" neutralization protocols to minimize the time the deprotected dipeptide is exposed to a basic environment.[3] |

Conclusion

The Boc-SPPS strategy remains a powerful and effective method for the synthesis of peptides, particularly those incorporating D-amino acids like D-Alanine. While the final cleavage step requires specialized equipment and stringent safety protocols due to the use of hazardous acids like HF, the overall methodology is robust and well-established. By understanding the chemical principles behind each step—from resin loading and the iterative deprotection-coupling cycle to the final cleavage—researchers can effectively troubleshoot and optimize their syntheses. The strategic use of appropriate resins, coupling reagents, and scavengers, as detailed in these protocols, will enable the successful synthesis of high-purity peptides for a wide range of research and drug development applications.

References

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin. Retrieved from aapptec.com. [Link]

-

Kent, S. B., Alewood, D., Jones, A., Alewood, P., & Schnölzer, M. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. [Link]

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. ResearchGate. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from aapptec.com. [Link]

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace. [Link]

-

Prakash, G. K. S., & Torok, B. (2003). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. Chemical Communications, (2), 214-215. [Link]

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from sigmaaldrich.cn. [Link]

-

Torok, B., & Prakash, G. K. S. (2003). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. ResearchGate. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved from sunresin.com. [Link]

-

LibreTexts Chemistry. (2024). Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from chem.libretexts.org. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1163 - Standard Removal of Boc Protecting Group. Retrieved from aapptec.com. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from aapptec.com. [Link]

-

Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(6), 6549–6569. [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1739–1753. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from sites.uci.edu. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from aapptec.com. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. chempep.com [chempep.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Merrifield resin LL (100-200 mesh) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. bachem.com [bachem.com]

Methods for esterification of ((Tert-butoxycarbonyl)amino)-d-alanine

Application Note: Strategic Esterification Protocols for ((Tert-butoxycarbonyl)amino)-d-alanine

Executive Summary & Strategic Context

((Tert-butoxycarbonyl)amino)-d-alanine (Boc-D-Ala-OH) is a critical chiral building block in the synthesis of peptidomimetics, antibiotics (e.g., D-cycloserine analogs), and protease inhibitors. The esterification of this moiety presents a specific chemoselective challenge: converting the C-terminal carboxylic acid to an ester while strictly preserving the acid-labile N-terminal Boc group and the stereochemical integrity of the D-configuration.

Standard acid-catalyzed Fisher esterification is often unsuitable due to the high risk of Boc deprotection (acidolysis). Furthermore, the D-enantiomer is susceptible to racemization via oxazolone formation under strongly basic activation conditions.

This guide details three chemically distinct, field-proven methodologies to achieve esterification with >98% enantiomeric excess (ee) and high chemical yield.

Method A: Cesium Carbonate-Promoted Alkylation (The "Soft Base" Approach)

Best For: Methyl, Ethyl, and Benzyl esters; Scalable synthesis. Mechanism: SN2 nucleophilic substitution.

Technical Rationale

Cesium carbonate (

Protocol

Reagents:

-

Boc-D-Ala-OH (1.0 equiv)

-

Cesium Carbonate (

) (1.05 equiv) -

Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

-

Solvent: Anhydrous DMF (10 mL per gram of substrate)

Step-by-Step Workflow:

-

Solubilization: Dissolve Boc-D-Ala-OH in anhydrous DMF under an inert atmosphere (

or Ar). -

Activation: Add

in a single portion. Stir at room temperature for 15–30 minutes. The solution may appear cloudy as the cesium salt forms. -

Alkylation: Add the Alkyl Halide dropwise over 5 minutes.

-

Critical Control: For methyl esters, use Iodomethane (

). For benzyl esters, use Benzyl bromide (

-

-

Reaction: Stir at room temperature.

-

Time: Methyl/Benzyl esters typically complete in 2–4 hours.

-

Monitoring: TLC (EtOAc/Hexane 1:1). Look for the disappearance of the baseline acid spot and appearance of a high

ester spot.

-

-

Work-up:

-

Pour the reaction mixture into a 10-fold excess of water.

-

Extract with Ethyl Acetate (

).[1] -

Wash combined organics with saturated

(to remove unreacted acid) and Brine. -

Dry over

and concentrate in vacuo.

-

Self-Validation:

-

Yield Expectations: 85–95%.

-

Troubleshooting: If the reaction is sluggish, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (0.1 equiv), but monitor chirality closely.

Method B: Steglich Esterification (Carbodiimide Coupling)

Best For: Complex alcohols, tert-butyl esters, or sterically hindered substrates. Mechanism: O-acylisourea activation followed by acyl transfer.[2]

Technical Rationale

This method uses DCC or EDC to activate the carboxylic acid. The critical component is DMAP (4-Dimethylaminopyridine). While DMAP catalyzes the reaction, excess DMAP causes racemization by abstracting the

Protocol

Reagents:

-

Boc-D-Ala-OH (1.0 equiv)

-

Target Alcohol (R-OH) (1.1 – 1.5 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (0.1 equiv) (Do not exceed)

-

Solvent: Anhydrous DCM (

)

Step-by-Step Workflow:

-

Preparation: Dissolve Boc-D-Ala-OH, the Target Alcohol, and DMAP in anhydrous DCM at 0°C (Ice bath).

-

Coupling: Add DCC (dissolved in a minimal amount of DCM) dropwise to the cold reaction mixture.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

-

-

Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2–3 hours.

-

Filtration: Filter off the precipitated DCU byproduct using a sintered glass funnel or Celite pad.

-

Work-up:

Self-Validation:

-

Racemization Check: If using a chiral alcohol, diastereomers may be separable by HPLC. If using an achiral alcohol, check optical rotation against literature values.

-

Byproduct Removal: If DCU persists, switch to EDC·HCl (water-soluble carbodiimide) which allows urea byproducts to be washed away in the aqueous phase.

Method C: TMS-Diazomethane Methylation (The "Clean" Method)

Best For: Analytical standards, small-scale high-purity synthesis, methyl esters only. Mechanism: Protonation of diazomethane species followed by methyl transfer.

Technical Rationale

Trimethylsilyldiazomethane (

Protocol

Reagents:

-

Boc-D-Ala-OH (1.0 equiv)

- (2.0 M solution in hexanes) (1.2 – 1.5 equiv)

-

Solvent: Methanol : Toluene (1:2 ratio)

Step-by-Step Workflow:

-

Setup: Dissolve Boc-D-Ala-OH in the MeOH/Toluene mixture. Cool to 0°C.

-

Addition: Add

solution dropwise.-

Visual Indicator: The solution will turn yellow and nitrogen gas (

) will evolve.

-

-

Completion: Continue adding dropwise until the yellow color persists (indicating excess reagent) and bubbling ceases. Stir for an additional 15 minutes.

-

Quenching: Add a few drops of Glacial Acetic Acid or dilute HCl until the solution becomes colorless (destroys excess diazomethane).

-

Isolation: Concentrate directly in vacuo. Often requires no extraction; quantitative yield is common.

Comparative Data & Decision Matrix

| Feature | Cs2CO3 Alkylation | Steglich (DCC/DMAP) | TMS-Diazomethane |

| Primary Utility | Bulk synthesis (Me, Et, Bn esters) | Coupling complex/hindered alcohols | Analytical / Small scale Methyl esters |

| Boc Stability | Excellent (Base mediated) | Good (Neutral conditions) | Excellent (Rapid, mild) |

| Racemization Risk | Low (if Temp < 40°C) | Moderate (High if DMAP > 0.1 eq) | Negligible |

| Scalability | High (kg scale) | Medium (Urea removal issues) | Low (Reagent cost/safety) |

| Atom Economy | High | Low (DCU waste) | High |

Visualized Workflows

Figure 1: Method Selection Decision Tree

Caption: Logic flow for selecting the optimal esterification strategy based on target ester type and reaction scale.

Figure 2: Cesium Carbonate Reaction Pathway

Caption: Mechanistic pathway of the Cesium Effect, highlighting the formation of the reactive loose ion pair.

References

-

Cesium Carbonate Mediated Alkylation

- Title: -Promoted Direct N-Alkylation and O-Alkyl

- Source: ResearchG

-

Context: Validates the "Cesium Effect" for suppressing side reactions and enabling mild alkylation.[4]

-

Steglich Esterification & Racemization Control

- Title: Steglich Esterific

- Source: Organic Chemistry Portal.

- Context: detailed mechanism and warnings regarding DMAP-induced racemiz

-

TMS-Diazomethane Protocols

-

Title: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.[5]

- Source: TCI Chemicals Applic

- Context: Specific protocol for Boc-amino acid methyl

-

-

Boc-D-Ala-OSu (Active Ester)

-

Title: Understanding Boc-Ala-OSu: Properties and Synthesis.[6]

- Source: NBInno.

- Context: Industrial context for creating active esters for peptide coupling.

-

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

Application Note: Liquid Phase Peptide Synthesis (LPPS) Protocols Utilizing N-Boc-D-Alanine

Strategic Overview

The N-Boc-D-Alanine Advantage

The incorporation of D-amino acids like N-Boc-D-Alanine (CAS: 7764-95-6) is a critical strategy in modern drug development to engineer peptide therapeutics with enhanced proteolytic stability. Unlike their L-counterparts, D-isomers resist degradation by endogenous proteases, significantly extending plasma half-life.

However, Liquid Phase Peptide Synthesis (LPPS) with D-amino acids presents a unique challenge: Racemization . The stereochemical integrity of the D-center is at risk during the activation step. If the activation is too aggressive or the base concentration too high, the D-isomer can partially convert to the L-isomer, resulting in a diastereomeric mixture that is difficult to purify.

This guide details a Racemization-Suppressed Protocol using the Boc/Benzyl strategy. We utilize carbodiimide chemistry with additives (EDC/HOBt) to minimize oxazolone formation, ensuring the final peptide retains its designed conformation.

Critical Control Points: Racemization & Solubility

The Mechanism of Racemization

Racemization primarily occurs via the formation of a 5(4H)-oxazolone intermediate during carboxyl activation. This ring system increases the acidity of the

-

Risk Factor: High temperature (>0°C during activation).

-

Risk Factor: Excess base (Tertiary amines).

-

Mitigation: Use of HOBt (1-Hydroxybenzotriazole) or HOAt.[1] These additives intercept the O-acylisourea intermediate to form an active ester that reacts with the amine faster than the oxazolone can form.

Diagram 1: Racemization Suppression Pathway

The following diagram illustrates the kinetic competition between safe coupling and racemization.

Caption: Kinetic competition between HOBt active ester formation (Green path, preferred) and Oxazolone formation (Red path, racemization risk).

Experimental Protocols

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]

-

N-Boc-D-Alanine: >99% ee (enantiomeric excess).

-

Coupling Reagents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (anhydrous).

-

Solvents: DCM (Dichloromethane, amine-free), DMF (Dimethylformamide).

-

Deprotection: TFA (Trifluoroacetic acid), neat.[2]

-

Base: NMM (N-Methylmorpholine) - preferred over TEA for lower basicity.

Protocol A: C-Terminal Activation & Coupling (The EDC/HOBt Method)

Rationale: EDC is water-soluble. The urea byproduct (EDU) washes away in the aqueous workup, unlike the insoluble DCU formed by DCC, which requires filtration.

Step-by-Step Procedure:

-

Preparation (0 min):

-

Dissolve N-Boc-D-Alanine (1.0 equiv) and HOBt (1.1 equiv) in DCM/DMF (9:1 ratio).

-

Note: DMF is added only if solubility is an issue; pure DCM is preferred for easier evaporation.

-

Cool the reaction vessel to 0°C in an ice bath. (Critical for D-isomer stability) .

-

-

Activation (15 min):

-

Add EDC.HCl (1.1 equiv) to the chilled solution.

-

Stir at 0°C for 15–20 minutes. This allows the formation of the HOBt-active ester.[3]

-

-

Coupling (2–4 hours):

-

Add the Amine Component (e.g., H-AA-OBzl.HCl) (1.0 equiv).

-

Add NMM (1.0–2.0 equiv) dropwise. Only add enough to neutralize the amine salt. Check pH with wet litmus paper; it should be slightly basic (pH 7.5–8).

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 4 hours.

-

-

Self-Validating Check (TLC):

-

Spot the reaction mixture against the starting N-Boc-D-Ala.

-

Stain: Ninhydrin (for free amines) and Bromocresol Green (for free acids).

-

Success Criteria: Disappearance of the acidic spot (Boc-D-Ala) and the basic spot (Amine).

-

Protocol B: The "Standard Wash" (Workup)

Rationale: In LPPS, purification is performed by extraction. This sequence removes unreacted amine, unreacted acid, and urea byproducts.

-

Dilute the reaction mixture with excess Ethyl Acetate (EtOAc) .

-

Acid Wash: Wash 2x with 5% Citric Acid or 1M KHSO4 .

-

Removes: Unreacted amine, EDC, and EDU (urea).

-

Why Citric Acid? It is mild enough to preserve acid-labile protecting groups while removing bases.

-

-

Base Wash: Wash 2x with Saturated NaHCO3 .

-

Removes: Unreacted N-Boc-D-Alanine and HOBt.

-

-

Neutral Wash: Wash 1x with Brine (Sat. NaCl) .

-

Function: Removes trapped water from the organic phase.

-

-

Drying: Dry over anhydrous Na2SO4, filter, and evaporate.

Protocol C: N-Boc Deprotection

Rationale: Removal of the Boc group to expose the amine for the next cycle.

-

Dissolve the peptide intermediate in DCM (approx. 10 mL per gram).

-

Add TFA (Trifluoroacetic Acid) to a final concentration of 50% v/v (e.g., 1:1 TFA:DCM).

-

Stir at RT for 30–60 minutes .

-

Monitor: CO2 gas evolution (bubbling) indicates reaction progress.

-

-

Evaporation: Remove solvent/TFA on a rotary evaporator.

-

Note: Do not heat above 40°C.

-

-

Chasing: Add Toluene or DCM and re-evaporate (2x) to remove trace TFA.

-

Precipitation: Add cold Diethyl Ether to precipitate the peptide-TFA salt. Filter and dry.[4][5][6]

Visualization of the LPPS Cycle

The following diagram outlines the iterative cycle of Liquid Phase Peptide Synthesis.

Caption: Iterative LPPS cycle. The "Workup" node represents the critical purification step that replaces the filtration used in Solid Phase Synthesis.

Data & Comparison

Table 1: Coupling Reagent Selection for D-Amino Acids

| Reagent System | Activation Speed | Racemization Risk | Workup Method | Recommendation |

| DCC / HOBt | Slow | Low | Filtration (DCU insoluble) | Classic, but messy for LPPS. |

| EDC / HOBt | Medium | Very Low | Extraction (Water soluble) | Gold Standard for LPPS. |

| IBCF (Mixed Anhydride) | Fast | High (if > -15°C) | Evaporation | Use only for sterically hindered AAs. |

| HATU / DIPEA | Very Fast | Medium | Extraction | Overkill; high risk of epimerization for D-AAs. |

Table 2: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Gel formation during workup | Peptide aggregation | Add small amount of TFE (Trifluoroethanol) or use warm EtOAc. |

| Double spots on TLC | Racemization | Check coupling temp. Ensure HOBt was added before EDC. |

| Incomplete Deprotection | t-Butyl cation scavenging | Add 2.5% TIS (Triisopropylsilane) or water to TFA cocktail. |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous.[4] Minimize time between activation and amine addition.[7] |

References

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (The foundational text on LPPS and racemization mechanisms).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7][4][5][][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on Boc/Fmoc stability).

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. (Detailed comparison of EDC, DCC, and HATU).

-

PubChem. "N-(tert-Butoxycarbonyl)-D-alanine | C8H15NO4." (Chemical properties and safety data).

-

Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses racemization suppression by HOBt).

Sources

- 1. people.uniurb.it [people.uniurb.it]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Using ((Tert-butoxycarbonyl)amino)-d-alanine as a chiral building block

Application Note: Strategic Incorporation of ((Tert-butoxycarbonyl)amino)-d-alanine in Peptidomimetic Design

Executive Summary

((Tert-butoxycarbonyl)amino)-d-alanine (Boc-D-Ala-OH) is a critical chiral building block used to introduce proteolytic stability and specific stereochemical orientation into bioactive peptides.[] Unlike its L-enantiomer, the D-configuration acts as a "molecular stiffener" and a shield against endogenous proteases, making it indispensable in the synthesis of retro-inverso peptidomimetics and antibiotic analogs (e.g., vancomycin congeners). This guide provides high-fidelity protocols for its incorporation via Solid Phase Peptide Synthesis (SPPS) and solution-phase chemistry, with a specific focus on preventing racemization—the primary failure mode in chiral building block utilization.

Physicochemical Profile

Before synthesis, verify the material against the following specifications to ensure stoichiometric accuracy.

| Property | Specification | Critical Note |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | Confirm "R" configuration for D-Ala. |

| CAS Number | 7764-95-6 | Distinct from L-isomer (15761-38-3). |

| Molecular Weight | 189.21 g/mol | Use this for equivalent calculations.[2][3] |

| Solubility | DCM, DMF, MeOH, EtOH | Poorly soluble in water; dissolve in DMF for coupling. |

| Melting Point | 82–84 °C | Sharp melting point indicates high enantiomeric purity. |

| Storage | +2°C to +8°C | Desiccate. Hygroscopic nature can hydrolyze Boc over time. |

Core Protocol A: High-Fidelity Solid Phase Incorporation (Boc-SPPS)

Objective: Incorporate Boc-D-Ala-OH into a growing peptide chain on Merrifield or MBHA resin without racemization.

Context: The D-enantiomer is susceptible to racemization (conversion to L) if over-activated, particularly in the presence of excess base. This protocol uses an in situ neutralization method to minimize base exposure.

Reagents:

-

Resin: MBHA (0.5 mmol/g loading).

-

Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4]

-

Neutralization: 5% Diisopropylethylamine (DIEA) in DCM.

-

Coupling: Boc-D-Ala-OH (3 eq), HBTU (2.9 eq), DIEA (6 eq).

-

Solvent: DMF (peptide grade).

Step-by-Step Workflow:

-

Deprotection (Boc Removal):

-

Neutralization (The Critical Step):

-

Standard Method: Treat with 5% DIEA/DCM (2 x 2 min).

-

Expert Modification: For D-Ala, minimize base contact time. Proceed immediately to coupling after a quick neutralization wash.

-

-

Activation & Coupling:

-

Dissolve Boc-D-Ala-OH (3.0 eq) and HBTU (2.9 eq) in minimum DMF.

-

Add DIEA (6.0 eq) to the amino acid solution. Wait exactly 30 seconds for pre-activation (formation of the active ester).

-

Transfer activated solution to the resin.[7]

-

Agitate for 45–60 minutes at room temperature.

-

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin).[8]

-

Blue Beads: Incomplete coupling (Repeat step 3).

-

Colorless Beads: Successful incorporation of D-Ala.

-

Visual Workflow: Boc-SPPS Cycle

Figure 1: The Boc-SPPS cycle optimized for D-Alanine incorporation. Note the distinct neutralization step required before coupling.

Core Protocol B: Solution Phase Synthesis (Mixed Anhydride Method)

Objective: Scale-up coupling of Boc-D-Ala-OH to a primary amine in solution. Why this method? The Mixed Anhydride method (using Isobutyl chloroformate) is rapid and economical for scale-up, but temperature control is vital to prevent urethane formation or racemization.

Protocol:

-

Dissolution: Dissolve Boc-D-Ala-OH (10 mmol) in anhydrous THF (50 mL) under Nitrogen.

-

Base Addition: Add N-Methylmorpholine (NMM, 10 mmol).

-

Cooling (Critical): Cool mixture to -15°C (Ice/Salt bath). Temperature must not rise above -10°C during activation.

-

Activation: Dropwise addition of Isobutyl chloroformate (IBCF, 10 mmol). Stir for 10 minutes. Do not over-stir.

-

Coupling: Add the amine component (dissolved in THF/DMF) pre-cooled to -15°C.

-

Reaction: Allow to warm to room temperature slowly over 4 hours.

-

Work-up: Evaporate THF, dissolve residue in EtOAc, wash with 5% citric acid, 5% NaHCO₃, and brine.

Strategic Application: Retro-Inverso Peptidomimetics

Concept: A "Retro-Inverso" (RI) peptide is an isomer where the sequence is reversed (retro) and all L-amino acids are replaced with D-amino acids (inverso).

-

Result: The side-chain topology in 3D space mimics the original L-peptide, allowing it to bind the same biological receptor.

-

Advantage: The peptide backbone (NH-CO bonds) is reversed and contains D-stereocenters, rendering it unrecognizable to ubiquitous proteases (like Trypsin or Chymotrypsin).

Role of Boc-D-Ala: D-Alanine is often used as a rigid linker or to mimic L-Alanine in the parent sequence.

Visual Logic: Retro-Inverso Topology

Figure 2: Structural logic of Retro-Inverso design. Note that the sequence is reversed (Phe-Ala becomes Ala-Phe) and chirality inverted to maintain side-chain orientation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Racemization (D | Excess base or prolonged activation time. | Use Oxyma Pure or HOBt as additives. Reduce pre-activation time to <2 mins. |

| Incomplete Coupling | Steric hindrance or aggregation.[6] | Double couple. Switch solvent to NMP.[6] Use HATU instead of HBTU. |

| Side-Chain Alkylation | tert-butyl cation attack during deprotection. | Although Ala has no side chain, if the peptide contains Trp/Met/Cys, add scavengers (2.5% TIS + 2.5% H₂O) to the TFA cleavage cocktail. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Lundt, B. F., et al. (1978).[9] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[10] Mechanisms, biproduct formation and evaluation of scavengers.[9][10] International Journal of Peptide and Protein Research, 12(5), 258-268.[9]

-

Sigma-Aldrich. (2023). Boc-D-Ala-OH Product Specification & Safety Data Sheet.

-

Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266–273.

-

PubChem. (2023). Compound Summary: Boc-D-Alanine (CID 637606).[2]

Sources

- 2. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc- D -Ala-OH = 98.0 TLC 7764-95-6 [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Coupling Yields with ((Tert-butoxycarbonyl)amino)-d-alanine

Welcome to the technical support guide for troubleshooting low coupling yields specifically related to the use of ((Tert-butoxycarbonyl)amino)-d-alanine (Boc-D-alanine). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their peptide synthesis protocols involving this reagent. Here, we will explore the common causes of poor coupling efficiency and provide detailed, actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistently low yield after the Boc-D-alanine coupling step. What are the most probable causes?

Low coupling yields with Boc-D-alanine can stem from several factors, often related to steric hindrance, suboptimal reaction conditions, or reagent quality. The tert-butoxycarbonyl (Boc) protecting group, while crucial for synthesis, can present a moderate degree of steric bulk.[1] This can physically impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain, especially if the N-terminal amino acid is also sterically demanding.[2] Other common culprits include inefficient activation of the Boc-D-alanine, poor quality of reagents or solvents, and potential aggregation of the peptide on the solid support.[3][4]

Q2: Which coupling reagents are most effective for Boc-D-alanine to overcome potential steric hindrance?

While standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can be used, more potent activating agents are often recommended to ensure high coupling efficiency, particularly in challenging sequences.[5][6] Uronium/aminium salts such as HBTU, HATU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective.[7][8] These reagents rapidly form highly reactive activated esters, which can overcome moderate steric barriers more efficiently.[1] The choice of reagent can be critical, and empirical testing may be necessary to identify the optimal choice for a specific peptide sequence.

Table 1: Comparison of Common Coupling Reagents for Boc-D-alanine

| Reagent Class | Examples | Advantages | Considerations |

| Carbodiimides | DCC, DIC, EDC | Cost-effective.[5] | Can be slower; often require an additive (e.g., HOBt, Oxyma) to reduce racemization and improve rates.[1][9] |

| Uronium/Aminium | HBTU, HATU, HCTU, COMU | High reactivity, fast coupling times. | Generally more expensive; require a non-nucleophilic base (e.g., DIPEA, NMM). |

| Phosphonium | PyBOP, PyAOP | Very effective for hindered couplings.[8] | Can be more expensive; byproducts can sometimes be difficult to remove. |

Q3: Can the reaction conditions be optimized to improve the coupling yield?

Absolutely. Beyond the choice of coupling reagent, several other parameters can be adjusted:

-

Solvent: While Dimethylformamide (DMF) is a standard solvent, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) can be beneficial.[4] NMP has superior solvating properties, which can help to disrupt peptide aggregation on the resin.[3]

-

Temperature: For difficult couplings, cautiously increasing the reaction temperature to 30-50°C can enhance the reaction rate.[1][7] However, this should be monitored carefully, as higher temperatures can also increase the risk of side reactions like racemization.[1]

-

Reaction Time: Extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can allow the reaction to proceed to completion, especially in cases of steric hindrance.[1][7]

-

Equivalents of Reagents: Increasing the equivalents of Boc-D-alanine and the coupling reagent (e.g., from 1.5 to 3 equivalents) can drive the reaction forward.[6]

Q4: Are there any specific side reactions associated with Boc-D-alanine that could lead to a lower yield of the desired product?

While Boc-D-alanine itself is not particularly prone to unique side reactions, general side reactions in peptide synthesis can contribute to lower yields:

-

Racemization: Although D-alanine is being used, racemization to L-alanine can occur during the activation step, leading to diastereomeric impurities.[10] This can be minimized by using additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure and avoiding excessive pre-activation times.[10][11]

-

Incomplete Deprotection: If the Boc group from the previously coupled amino acid is not completely removed, the N-terminus will be capped, preventing further chain elongation and reducing the overall yield.[7]

-

Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.[3][12]

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing low coupling yields with Boc-D-alanine, follow this logical troubleshooting workflow.

Caption: Troubleshooting workflow for low Boc-D-alanine coupling yields.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-D-alanine using HATU

This protocol outlines a robust method for coupling Boc-D-alanine, particularly effective for sequences where steric hindrance may be a concern.[1]

-

Resin Preparation:

-

Ensure the N-terminal Boc protecting group of the resin-bound peptide has been completely removed.

-

Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual deprotection reagents.

-

Swell the resin in DMF or NMP for at least 30 minutes.[1]

-

-

Activation of Boc-D-alanine:

-

In a separate reaction vessel, dissolve Boc-D-alanine (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF or NMP.

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6.0 eq.) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes. A color change is often observed.

-

-

Coupling Reaction:

-

Drain the swelling solvent from the resin.

-

Immediately add the pre-activated Boc-D-alanine solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, this time can be extended.

-

-

Monitoring and Washing:

-

Perform a ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

-

If the ninhydrin test is positive (blue/purple beads), the coupling is incomplete. Consider performing a second coupling (see Protocol 2).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x).

-

Protocol 2: "Double Coupling" Procedure for Incomplete Reactions

A "double couple" is a straightforward and effective method to address incomplete coupling reactions.[7][10]

-

Initial Assessment: After the initial coupling reaction (e.g., 2 hours), perform a ninhydrin test.

-

Positive Ninhydrin Test: If the test is positive, indicating free amines, drain the reaction vessel without washing the resin.

-

Prepare Fresh Reagents: Prepare a fresh solution of activated Boc-D-alanine as described in Protocol 1, Step 2.

-

Second Coupling: Add the fresh activated amino acid solution to the resin.

-

Reaction Time: Allow the second coupling to proceed for an additional 1-2 hours.

-

Final Wash and Confirmation: Wash the resin as per the standard protocol and perform a final ninhydrin test to confirm the completion of the reaction.

Mechanistic Insight: The Role of the Coupling Reagent

The fundamental process of peptide bond formation involves two key steps: the activation of the carboxylic acid of the incoming amino acid, followed by a nucleophilic attack from the free amine of the peptide chain.[6]

Caption: Simplified mechanism of peptide bond formation.

Potent coupling reagents like HATU accelerate the formation of the activated ester, a highly electrophilic species. This increased reactivity helps to overcome the energy barrier presented by steric hindrance, ensuring a more efficient nucleophilic attack by the peptide chain's N-terminal amine.[1]

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]

-

Yarlagadda, R. B., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

-

Yarlagadda, R. B., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

-

Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

-

Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

-

Atherton, E., et al. (1981). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Retrieved from [Link]

-

Lancashire Online Knowledge. (2014). Exploiting activated esters in novel chemoselective amide formation reactions. Retrieved from [Link]

-

Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1449-1461. Retrieved from [Link]

-

ResearchGate. (n.d.). Evolution of amide bond formation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of amino acid coupling with N-Boc alanine. Retrieved from [Link]

-

Journal of the Korean Chemical Society. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

-

Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]

- 5. bachem.com [bachem.com]

- 6. jpt.com [jpt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Minimizing side reactions during Boc-D-Alanine deprotection

Status: Operational Topic: Minimizing Side Reactions During Acidolytic Cleavage Target Audience: Synthetic Chemists, Peptide Scientists, Drug Development Researchers

Executive Summary: The D-Alanine Challenge

Deprotecting tert-butyloxycarbonyl (Boc) groups from D-Alanine (D-Ala) appears deceptively simple. However, the presence of the D-enantiomer introduces specific stereochemical risks that standard L-amino acid protocols may overlook.

When removing the Boc group with acid (Acidolysis), you face three distinct threats:

-

Cation Scavenging: The generated tert-butyl cation (

) is an electrophilic "shrapnel" that will alkylate nucleophilic side chains (Trp, Met, Tyr) if not neutralized.[1] -

Diketopiperazine (DKP) Formation: If D-Ala is the N-terminal residue of a dipeptide (especially D-Ala-Pro), acid removal followed by neutralization can trigger rapid cyclization and cleavage from the resin.

-

Acid-Catalyzed Racemization: While less common than base-catalyzed racemization, prolonged exposure to strong acids at elevated temperatures can promote enolization, eroding the enantiomeric excess (ee) of your D-Ala.

This guide provides the protocols and mechanistic insights to navigate these risks.

Critical Mechanism Analysis

2.1 The Scavenging Imperative (

Management)

The cleavage mechanism involves protonation of the urethane oxygen, followed by the elimination of the tert-butyl cation. This cation is highly reactive.

-

The Risk: Without scavengers,

re-attaches to electron-rich centers. -

The Solution: A "Scavenger Cocktail" that acts as a nucleophilic sink.

Table 1: Recommended Scavenger Cocktails for Boc-D-Ala Deprotection

| Scenario | Reagent Composition (v/v) | Target Side Reactions |

| Standard (No sensitive side chains) | 50% TFA / 50% DCM | Basic removal. Sufficient for simple D-Ala intermediates. |

| Sensitive (Met, Trp, Tyr present) | 90% TFA / 5% TIPS / 5% H₂O | Prevents alkylation of Indole (Trp) and Sulfide (Met). |

| High Risk (Cys, Met, Trp) | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | "Reagent K" style. Essential for Cys-containing peptides to prevent S-tert-butylation. |

| Alternative (Solid Phase) | 4M HCl in Dioxane | Avoids trifluoroacetylation; useful if TFA adducts are observed. |

Technical Note: Water is a critical, often overlooked scavenger. It traps

to form tert-butanol, which is unreactive. Always include at least 2-5% water unless strictly anhydrous conditions are required for subsequent steps.

2.2 The Diketopiperazine (DKP) Trap

This is the most critical failure mode for D-Alanine when it is the second residue in a sequence (e.g., Boc-D-Ala-Xaa-OResin).

-

Mechanism: Upon deprotection, the N-terminal amine is protonated (

).[2] During the subsequent neutralization (wash steps), the free amine ( -

Why D-Ala? D-amino acids often induce turn conformations in peptide backbones that bring the N-terminus closer to the C-terminus, accelerating this cyclization compared to all-L sequences.

Figure 1: Mechanism of Diketopiperazine (DKP) formation. The critical risk occurs during neutralization, leading to chain loss.

Troubleshooting Guides

Issue A: Loss of Chirality (Racemization)

Symptom: Chiral HPLC shows a split peak or "shoulder" (L-isomer contamination). Diagnosis: Acid-catalyzed enolization or base-catalyzed oxazolone formation.

-

Q: Did you leave the D-Ala in TFA for >2 hours?

-

Q: Did you use high temperature?

-

Fix: Perform deprotection at 0°C to Room Temperature (RT). Never heat above 25°C during this step.

-

-

Q: Are you using HCl/Dioxane?

-

Insight: While HCl is effective, anhydrous conditions can sometimes promote aggregation. Ensure the dioxane is peroxide-free.

-

Issue B: "Missing" Peptide Mass (-18 Da or Cyclic Mass)

Symptom: Mass spec shows a dominant peak corresponding to the cyclic dipeptide. Diagnosis: DKP Formation.[8][9][10]

-

Q: Is D-Ala the N-terminal residue of a dipeptide on resin?

-

Fix:Do not perform a separate neutralization wash.

-

Protocol Shift: Use In-Situ Neutralization .[9] Add the next activated amino acid and the base (DIEA) simultaneously to the protonated resin. This consumes the free amine in the coupling reaction faster than it can cyclize.

-

Issue C: Unexpected Mass (+96 Da)

Symptom: Mass shift of +96 Da on the peptide.[1] Diagnosis: Trifluoroacetylation.[1][3][4]

-

Mechanism: TFA reacts with the free amine to form a stable trifluoroacetyl amide (

). -

Fix: Avoid evaporating TFA to dryness if possible; precipitate with cold ether immediately. Alternatively, switch to 4M HCl in Dioxane .

Validated Experimental Protocols

Protocol 1: Standard High-Fidelity Deprotection (TFA Method)

Best for: Routine synthesis where DKP is not a primary risk.

-

Setup: Place the Boc-D-Ala protected substrate in a round-bottom flask or reaction vessel.

-

Scavenger Prep: Prepare a solution of TFA/TIPS/H₂O (95:2.5:2.5) .

-

Why: TIPS scavenges carbocations; water scavenges

and prevents trifluoroacetylation.

-

-

Addition: Add the cocktail to the substrate (approx. 10 mL per gram of resin/substrate).

-

Reaction: Stir at Room Temperature for 30 minutes .

-

Checkpoint: Do not exceed 1 hour.

-

-

Workup:

-

Solution Phase: Evaporate TFA under reduced pressure (do not heat >30°C). Co-evaporate with toluene or DCM to remove traces of acid.

-

Solid Phase: Drain vessel. Wash resin with DCM (3x) and DMF (3x). Proceed immediately to coupling (In-Situ Neutralization recommended).

-

Protocol 2: The "DKP-Safe" Workflow (In-Situ Neutralization)

Best for: D-Ala-Pro or D-Ala-N-Me-Xaa sequences.

-

Deprotection: Treat resin with 100% TFA (or scavenger cocktail) for 2 x 1 minute (flow wash) then 1 x 20 minutes.

-

Wash: Wash rapidly with DCM (flow wash). DO NOT wash with DMF or DIEA/DMF.

-

Coupling (The Critical Step):

-

Dissolve the next Boc-amino acid (1.1 eq) and coupling reagent (e.g., HBTU/HATU) in DMF.

-

Add DIEA (Base) to this solution immediately before adding to the resin.

-

Add the mixture to the protonated (TFA-salt) resin.

-

Logic: The base neutralizes the amine only as the activated ester is available to react, outcompeting the intramolecular cyclization.

-

Visual Troubleshooting Logic

Figure 2: Decision tree for diagnosing Boc-D-Alanine deprotection failures.

References

-

Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-Boc group in the presence of tert-butyl esters and other acid-sensitive groups." International Journal of Peptide and Protein Research, 12(5), 258-268. Link

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102-3106. Link

-

BenchChem Technical Support. (2025). "Common side reactions with Boc-protected amino acids and how to avoid them." BenchChem Knowledge Base. Link

-

Master Organic Chemistry. (2022). "Boc Deprotection Mechanism."[3][4][5][11] Reaction Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. D-AA in biocatalysis | DAAIR center [d-aminoacids.com]

- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Mass Spectrometry Characterization of Boc-D-Ala-OH Derivatives: A Comparative Guide

This guide provides a technical comparison and characterization framework for Boc-D-Ala-OH (N-(tert-Butoxycarbonyl)-D-alanine) and its critical derivatives used in peptide therapeutics. It is designed for analytical chemists and process engineers requiring high-fidelity data to validate raw material quality.

Executive Summary & Technical Scope

Boc-D-Ala-OH (MW: 189.21 Da) is a fundamental building block in the synthesis of protease-resistant peptides. However, its lability under acidic conditions and potential for in-source degradation present unique analytical challenges.

This guide compares the performance of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for characterizing Boc-D-Ala-OH and its activated derivatives (e.g., Boc-D-Ala-OSu). It further details the fragmentation pathways required to distinguish the parent compound from common synthetic impurities like Boc-D-Ala-D-Ala-OH (dimer) and H-D-Ala-OH (deprotected species).

Key Findings at a Glance

| Feature | ESI-MS (Triple Quad/Q-TOF) | MALDI-TOF | Recommendation |

| Small Molecule Sensitivity | High; excellent for <500 Da | Low; Matrix interference <500 Da | Use ESI for raw material QC.[1] |

| In-Source Fragmentation | Moderate (Boc loss is common) | Low (Softer ionization) | Optimize ESI source temp <200°C. |

| Quantitation | Linear dynamic range >10³ | Poor (Qualitative only) | Use LC-ESI-MS for impurity profiling. |

| Sample Throughput | Moderate (LC separation req.) | High (Spot & Shoot) | Use MALDI only for large peptide conjugates. |

Mechanistic Characterization: Fragmentation Pathways

Understanding the specific fragmentation of the tert-butoxycarbonyl (Boc) group is critical for distinguishing genuine impurities from analytical artifacts.

The "Boc Effect" in Mass Spectrometry

The Boc group is acid-labile and thermally unstable. In mass spectrometry, specifically ESI, it undergoes a characteristic McLafferty-type rearrangement or simple heterolytic cleavage, leading to specific neutral losses.

-

Primary Loss: Isobutylene (

, 56 Da). -

Secondary Loss: Carbon Dioxide (

, 44 Da). -

Combined Loss: The "Boc group" loss often appears as a combined reduction of 100 Da (

) to yield the protonated free amine

Visualization of Fragmentation Logic

The following diagram illustrates the dissociation pathway for Boc-D-Ala-OH under Collision-Induced Dissociation (CID).

Caption: Stepwise degradation of Boc-D-Ala-OH showing the diagnostic neutral loss of isobutylene followed by decarboxylation.

Comparative Analysis of Derivatives

When characterizing Boc-D-Ala-OH, researchers often encounter derivatives formed during synthesis or storage. The table below differentiates these species based on their Mass Spec profiles.

Table 1: Diagnostic Ions for Boc-D-Ala-OH and Derivatives

| Compound | Formula | Monoisotopic Mass (Da) | Key Fragment Ions (MS/MS) | ||

| Boc-D-Ala-OH | 189.10 | 190.1 | 212.1 | 134.1 (-56), 90.1 (-100) | |

| Boc-D-Ala-OSu (Activated Ester) | 286.12 | 287.1 | 309.1 | 187.1 (Loss of Boc), 172.1 (Loss of NHS) | |

| Boc-D-Ala-D-Ala-OH (Dimer Impurity) | 260.14 | 261.1 | 283.1 | 205.1 (-56), 161.1 (-100), 44.0 (Imine) | |

| H-D-Ala-OH (Degradant) | 89.05 | 90.1 | 112.1 | 44.0 (Imine) |

Critical Insight: The presence of a peak at m/z 90.1 in the parent scan of a Boc-D-Ala-OH sample indicates either significant in-source fragmentation (artifact) or genuine chemical degradation . To distinguish, lower the cone voltage/declustering potential. If the peak persists, the sample is degraded.

Experimental Protocols

To ensure reproducibility and minimize artifacts, follow these self-validating protocols.

Protocol A: LC-ESI-MS Characterization (Recommended)

Objective: High-sensitivity purity analysis and impurity identification.

Reagents:

-

Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Workflow:

-